1-(Phenylamino)cyclopentanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds like Cyclopentanecarboxylic acid can be achieved by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular formula of 1-(Phenylamino)cyclopentanecarboxylic acid is C12H15NO2. The molecular weight of this compound is 205.25 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of cyclopentanecarboxylic acid derivatives, demonstrating their relevance in medicinal chemistry and organic synthesis. For example, studies on the stereoselective preparation of 1-hydroxycyclopentanecarboxylic acid derivatives highlight the compound's utility in creating structurally complex molecules with potential biological activities. These synthetic strategies enable the development of new chemical entities for further pharmacological evaluation (Abazi et al., 1999).
Biochemical Applications
Biochemical studies have shown that cyclopentanecarboxylic acid derivatives can influence cellular processes, providing insights into their mechanism of action and potential therapeutic uses. Research on 1-aminocyclopentanecarboxylic acid (ACPC) revealed its effects on cellular respiration and amino acid metabolism, indicating that ACPC does not undergo metabolic degradation in rat tissues, which suggests its stability and potential as a biochemical tool for studying metabolic pathways (Berlinguet et al., 1962).
Potential Therapeutic Applications
The analgesic and anti-inflammatory effects of related compounds, such as vanillic acid, have been extensively studied, demonstrating the potential of phenylamino derivatives in developing new therapeutic agents. These compounds inhibit pain-like behavior and inflammatory responses in murine models, suggesting their applicability in treating inflammatory conditions (Calixto-Campos et al., 2015).
Antioxidant and Enzyme Inhibition Studies
Research on cyclopentanecarboxylic acid derivatives has also explored their role as antioxidants and enzyme inhibitors. Studies on 1-cys peroxiredoxin overexpression in cells demonstrated the protective effects against phospholipid peroxidation-mediated membrane damage, highlighting the potential of these compounds in cellular defense mechanisms against oxidative stress (Manevich et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
1-anilinocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-12)13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZZQQGHTNKHNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287736 | |
Record name | 1-Anilinocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-94-8 | |
Record name | Cyclopentanecarboxylic acid, 1-(phenylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6636-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 52322 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6636-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Anilinocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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